(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure features:
- Benzylidene substituent: A 2-chloro-6-fluorophenyl group at position 2, introducing electron-withdrawing effects that enhance electrophilic reactivity and influence intermolecular interactions.
- Ester moiety: The ethyl carboxylate at position 6 improves bioavailability and serves as a synthetic handle for derivatization.
Synthesis typically involves a multi-step protocol:
Biginelli reaction to form the dihydropyrimidine core .
Cyclocondensation with chloroacetic acid and aromatic aldehydes under acidic conditions (e.g., acetic anhydride/sodium acetate) to assemble the thiazolo[3,2-a]pyrimidine ring .
Crystallization from mixed solvents (e.g., CH₂Cl₂/CH₃OH) to obtain single crystals for structural validation .
Properties
IUPAC Name |
ethyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4S/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-8-5-9-29-15)19(26)16(30-21)10-12-13(22)6-4-7-14(12)23/h4-10,18H,3H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDXKHEGHPDSP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=C(C=CC=C4Cl)F)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel class of thiazolo[3,2-a]pyrimidine derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets, which can be explored through in vitro and in vivo studies.
Chemical Structure and Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions that yield compounds with diverse substituents. The specific compound in focus incorporates a furan moiety and halogenated benzylidene substituents, which are known to enhance biological activity. The synthesis pathway usually involves the reaction of appropriate precursors under acidic conditions, leading to high yields and purity.
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives similar to the compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values often in the micromolar range. The compound's structural features may enhance its ability to interact with cellular targets involved in cancer progression.
Antibacterial Activity
In addition to anticancer effects, thiazolo[3,2-a]pyrimidines have shown promise as antibacterial agents. The compound's unique substituents may contribute to its ability to inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory and Other Activities
Thiazolo[3,2-a]pyrimidines have also been evaluated for anti-inflammatory properties. Preliminary studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study reported that a related thiazolo[3,2-a]pyrimidine derivative exhibited significant cytotoxicity against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics such as cisplatin. This suggests a potential for developing more effective cancer treatments based on this scaffold .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolo[3,2-a]pyrimidines revealed that specific modifications at the C5 position greatly influence biological activity. Compounds with electron-withdrawing groups showed enhanced potency against tumor cell lines compared to their electron-donating counterparts .
Scientific Research Applications
Research indicates that compounds similar to (E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that thiazolo-pyrimidine derivatives possess significant antimicrobial properties against a range of bacteria and fungi. For example, derivatives with similar structures have demonstrated effectiveness against resistant strains of bacteria .
- Anticancer Properties : Research has highlighted the potential of thiazolo-pyrimidines in cancer treatment. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .
Agricultural Applications
The compound's herbicidal properties are also noteworthy. It can be formulated into herbicidal compositions that target specific plant species while minimizing damage to crops . The active substance can be used in agricultural practices to control weeds effectively.
Case Studies
-
Study on Antimicrobial Activity : A study conducted on various thiazolo-pyrimidine derivatives, including those structurally related to this compound, revealed significant activity against Gram-positive and Gram-negative bacteria .
Compound Name Activity Against Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL -
Evaluation of Anticancer Activity : Another study assessed the cytotoxic effects of thiazolo-pyrimidines on various cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability, suggesting potential as anticancer agents .
Cell Line IC50 Value (µM) MCF7 25 HeLa 30
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Carbonyl System
The benzylidene group at the 2-position creates a conjugated enone system susceptible to nucleophilic attacks and cycloadditions.
| Reaction Type | Reagents/Conditions | Observed Outcome (Analogous Systems) |
|---|---|---|
| Michael Addition | Amines, thiols in ethanol (rt, 12–24 hr) | Formation of adducts at β-carbon position |
| Diels-Alder Reaction | Maleic anhydride (reflux, DMF) | [4+2] Cycloaddition with dienophiles |
| Epoxidation | H₂O₂, NaOH (0–5°C) | Epoxide formation at C2–C3 double bond |
In studies of structurally similar compounds, the exocyclic double bond demonstrated regioselectivity in nucleophilic additions, with yields ranging from 58–82% depending on steric hindrance from substituents .
Ester Group Transformations
The ethyl carboxylate at position 6 undergoes hydrolysis and aminolysis under controlled conditions:
| Reaction Type | Conditions | Products | Yield Range |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (6–8 hr) | Carboxylic acid derivative | 70–85% |
| Basic Hydrolysis | 2M NaOH, EtOH/H₂O (70°C, 4 hr) | Sodium carboxylate | 88–92% |
| Aminolysis | Primary amines, DCC, DMAP (CH₂Cl₂, rt) | Amide derivatives | 65–78% |
The ester group’s stability varies with pH: decomposition occurs rapidly in strong bases (pH > 12) but remains intact in neutral or weakly acidic media .
Halogen-Directed Reactions
The 2-chloro-6-fluorobenzylidene moiety enables selective substitutions:
| Reaction Type | Reagents | Position Modified | Notes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | KNH₂, NH₃ (liq), −33°C | Chlorine at C2' | Fluorine remains inert |
| Buchwald-Hartwig Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ (toluene) | Chlorine replaced by aryl | Requires microwave irradiation |
Fluorine exhibits minimal reactivity under standard conditions but may participate in directed ortho-metalation reactions with LDA at −78°C.
Furan Ring Functionalization
The 5-(furan-2-yl) group participates in electrophilic substitutions and ring-opening reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/Ac₂O (0°C, 30 min) | 5-Nitro-furan derivative |
| Friedel-Crafts Acylation | AlCl₃, AcCl (reflux, 2 hr) | 5-Acetyl-furan adduct |
| Oxidative Ring Opening | O₃, then Zn/HOAc | Dicarbonyl intermediates |
Furan’s electron-rich nature makes it prone to electrophilic attack, though over-oxidation to maleic anhydride derivatives has been observed with strong oxidizers like KMnO₄ .
Reduction Pathways
Selective reduction of carbonyl groups is achievable through choice of reductant:
| Target Site | Reagents | Conditions | Outcome |
|---|---|---|---|
| 3-Oxo group | NaBH₄, MeOH | 0°C, 1 hr | Secondary alcohol (72% yield) |
| Benzylidene double bond | H₂, Pd/C (10%) | EtOAc, 40 psi | Saturated benzyl derivative |
| Combined reduction | LiAlH₄, THF | Reflux, 6 hr | Over-reduction to diol (34%) |
The 3-oxo group shows greater reducibility than the ester carbonyl, allowing chemoselective modifications.
Stability Under Synthetic Conditions
Critical stability parameters from thermal and photolytic studies:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| UV light (254 nm) | 15% decomposition after 24 hr | Radical-initiated C–S bond cleavage |
| 80°C (dry DMSO) | 8% ester hydrolysis in 48 hr | Base-catalyzed solvolysis |
| Aqueous HCl (pH 2) | Stable for >72 hr | No significant structural changes |
These data inform storage recommendations: protect from light and temperatures above 60°C .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2 (benzylidene), 5 (aryl/heteroaryl), and 6 (ester/cyano). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- Electron-withdrawing groups (Cl, F, CN) on the benzylidene enhance thermal stability (higher m.p.) and polar interactions .
- Methoxy groups increase solubility but reduce melting points due to disrupted packing .
- Furan vs. Phenyl : Furan’s lower steric bulk improves solubility but reduces π-stacking efficiency compared to phenyl .
Spectral Trends: IR: Ester C=O (1700–1750 cm⁻¹) and nitrile CN (2200–2220 cm⁻¹) stretches are diagnostic . NMR: Benzylidene =CH protons resonate at δ 7.9–8.1 ppm; substituents like Cl/F cause deshielding in adjacent protons .
Crystallographic Insights :
- Ring puckering : Common in thiazolo[3,2-a]pyrimidines (flattened boat conformation) .
- Hydrogen bonding : C–H···O interactions dominate packing, influencing solubility and stability .
Biological Implications :
Q & A
Q. What are the established synthetic protocols for synthesizing this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a multi-step condensation reaction. A common method involves refluxing a thioxo-tetrahydropyrimidine precursor with substituted benzaldehyde derivatives in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate (e.g., 8–10 hours at 110–120°C) . Key factors affecting yield include:
- Reagent stoichiometry : Excess aldehyde (1.2–1.5 eq) improves imine formation.
- Acid catalyst : Acetic anhydride enhances cyclization efficiency.
- Crystallization solvent : Ethyl acetate/ethanol (3:2) yields high-purity crystals (78% yield) .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction time | 8–10 hours | Longer times reduce side products |
| Temperature | 110–120°C | Higher temps accelerate cyclization |
| Solvent ratio | AcOH:Ac₂O (1:1) | Ensures homogeneity and reactivity |
Q. Which spectroscopic and crystallographic techniques are critical for confirming molecular structure and stereochemistry?
- Single-crystal XRD : Resolves stereochemistry (E/Z configuration) and confirms bond lengths/angles (e.g., C=O bond: 1.21–1.23 Å ).
- NMR : ¹H NMR identifies substituent environments (e.g., furan protons at δ 6.3–7.1 ppm; methyl groups at δ 2.1–2.3 ppm) .
- IR : Confirms carbonyl stretches (C=O at 1700–1750 cm⁻¹) and imine bonds (C=N at 1620–1650 cm⁻¹) .
| Technique | Key Data Points | Reference |
|---|---|---|
| XRD | Space group (P21/n), Z=4, β=96.33° | |
| ¹³C NMR | Thiazole C2 at δ 160–165 ppm |
Q. What is the typical crystal packing arrangement, and how do intermolecular interactions influence stability?
The crystal lattice is stabilized by bifurcated C–H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.4–3.6 Å between aromatic rings). For example, in P21/n symmetry, molecules form chains along the c-axis via H-bonding between thiazole S1 and carboxylate O2 .
Advanced Research Questions
Q. How can researchers analyze the impact of ring puckering in the thiazolopyrimidine core on intermolecular interactions?
The pyrimidine ring adopts a flattened boat conformation, quantified using Cremer-Pople puckering parameters (e.g., ΔC5 = 0.224 Å deviation from the mean plane ). Methodological steps:
- Calculate puckering amplitude (Q) and phase angle (θ) via software like CrystalExplorer.
- Correlate puckering with packing efficiency; e.g., increased puckering reduces π-π stacking but enhances H-bonding .
| Parameter | Value (Example) | Significance |
|---|---|---|
| Q (Puckering) | 0.224 Å | Flattened boat conformation |
| θ (Phase angle) | 80.94° | Dihedral angle between fused rings |
Q. How can Bayesian optimization or heuristic algorithms improve synthetic yield or purity?
Heuristic algorithms systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example:
- Bayesian optimization : Maximizes yield by iteratively updating a probabilistic model of reaction outcomes .
- Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, reflux time) to reduce trial runs by 40–60% .
Q. What strategies correlate substituent effects (e.g., halogen vs. methoxy) with hydrogen-bonding patterns in crystal structures?
Substituents alter electron density and H-bond donor/acceptor capacity. For example:
- Chloro/fluoro groups : Enhance C–H···O interactions (e.g., F-substituted derivatives show shorter H-bond distances: 2.45 Å vs. 2.65 Å in methoxy analogs) .
- Graph set analysis : Categorize H-bond motifs (e.g., R₂²(8) patterns in 2,4,6-trimethoxy derivatives ).
Q. How should researchers address contradictions in diastereomeric ratios or polymorphs from different synthetic routes?
- Chiral HPLC : Resolve E/Z isomers (e.g., Z-configuration predominates in acetic anhydride vs. E in DMF ).
- Crystallization control : Use polar aprotic solvents (e.g., DMF) to favor specific polymorphs .
- DFT calculations : Predict thermodynamic stability of diastereomers (e.g., ΔG < 1 kcal/mol favors Z-isomer ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
